molecular formula C16H9NO2 B107360 1-Nitropyrene CAS No. 5522-43-0

1-Nitropyrene

Cat. No. B107360
CAS RN: 5522-43-0
M. Wt: 247.25 g/mol
InChI Key: ALRLPDGCPYIVHP-UHFFFAOYSA-N
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Description

1-Nitropyrene is a direct-acting mutagenic component found in diesel exhaust and ambient air particulates, recognized as a major nitroarene produced from incomplete combustion. It has been classified as a Group 2B carcinogen, indicating its potential to cause cancer in humans. Studies have shown that 1-nitropyrene can induce tumors and pro-inflammatory signals in various biological systems .

Synthesis Analysis

The synthesis of 1-nitropyrene derivatives, particularly those resulting from oxidation at the K-regions, has been described in the literature. The reaction of 1-nitropyrene with osmium tetroxide (OsO4) leads to the formation of cis-dihydrodiols, which can be further oxidized to diones and mutagenic lactones. These synthetic pathways are crucial for understanding the metabolic activation and mutagenicity of 1-nitropyrene .

Molecular Structure Analysis

1-Nitropyrene's molecular structure allows for interactions with solvent molecules, which can be observed through changes in its absorption and fluorescence properties. The presence of a low energy triplet state has been identified, which decays at rates dependent on the solvent polarity. This triplet state is reactive and can form photoproducts such as 1-hydroxypyrene .

Chemical Reactions Analysis

1-Nitropyrene undergoes both oxidative and reductive metabolism. Oxidative metabolism leads to the formation of various hydroxylated metabolites and diones, while reductive metabolism results in the formation of DNA adducts. The oxidative metabolites can be further reduced to DNA-binding derivatives, which may be significant in vivo where 1-nitropyrene is readily oxidized . Additionally, the photophysics and photochemistry of 1-nitropyrene have been studied, revealing its potential to form reactive species upon exposure to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-nitropyrene have been investigated in various contexts. For instance, its stability under exposure to atmospheric pollutants like ozone, sulfur dioxide, and nitrogen dioxide has been examined, showing no evidence for chemical reactions under certain conditions . Moreover, methods have been developed for the quantitation of 1-nitropyrene in environmental samples, such as vehicle exhaust particulate extracts, using gas chromatography with electron capture detection . However, 1-nitropyrene has been found to decompose during gas chromatographic-mass spectrometric analysis, complicating the detection and quantification of this compound in air particulate and fly-ash samples .

Scientific Research Applications

Environmental Indicator and Toxicological Studies

1-Nitropyrene, a yellow crystalline solid, is not used for commercial applications but plays a significant role in scientific research, particularly as an environmental indicator and in toxicological studies. This compound is a primary marker for exposure to nitro-polycyclic aromatic hydrocarbons from diesel exhaust, making it a crucial element in the study of air pollution and its effects on health. It's one of the most abundant mononitroarenes detected in ambient air, and exposure to it primarily occurs through inhalation. Occupational exposure is noted mainly among workers exposed to diesel engine exhaust in the transport industry. Due to its potential human carcinogenic properties, understanding 1-nitropyrene's presence in the environment is vital for public health research (IARC Monographs, 2020).

Mutagenicity and DNA Damage

1-Nitropyrene is recognized as a potent bacterial mutagen and carcinogen. Studies demonstrate its ability to form DNA adducts, crucial structures that can lead to mutagenesis and carcinogenesis if not properly repaired by cellular mechanisms. The formation of DNA-bound adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene, has been observed upon the metabolic reduction of 1-nitropyrene, indicating the compound's mutagenic potential and its importance in genetic toxicology research (Howard et al., 1983).

Inflammatory Response and Oxidative Stress

1-Nitropyrene's role extends beyond mutagenicity to inducing inflammatory responses, as observed in studies involving human bronchial epithelial cells. The compound has been shown to trigger the expression of genes related to pro-inflammatory responses and decrease intracellular glutathione levels, suggesting a pivotal role in causing inflammatory diseases, especially those linked to diesel exhaust particle (DEP) exposure (Park & Park, 2009). Additionally, 1-Nitropyrene can catalyze the formation of superoxide, a reactive oxygen species, indicating its potential contribution to oxidative stress and related toxic effects (Nachtman Jp, 1986).

Carcinogenicity and Tumor Induction

Research has documented the carcinogenic potential of 1-nitropyrene, with studies showing the induction of tumors, such as sarcomas and mammary tumors, in animal models. This highlights the compound's significance in cancer research, particularly concerning environmental carcinogens and their mechanisms of action (Hirose et al., 1984; Ohgaki et al., 1982).

Methodological Development

1-Nitropyrene is also essential in methodological research, aiding in the development of analytical techniques for the quantitation of nitroarenes in environmental samples. This is crucial for environmental monitoring and understanding the distribution and impact of these compounds (LaCourse & Jensen, 1986).

Safety And Hazards

1-Nitropyrene is suspected of causing genetic defects and is reasonably anticipated to be a human carcinogen . It may cause cancer and cause damage to organs through prolonged or repeated exposure . It is also suspected of causing long-lasting harmful effects to aquatic life .

Future Directions

Future research directions include focusing on the general chemistry of nitroreduction, the enzymes responsible, the reduction of xenobiotic substrates, the regulation of nitroreductases, the ability of nitrocompounds to form DNA adducts and act as mutagens . Another area of interest is the remediation of 1-Nitropyrene in contaminated soil .

properties

IUPAC Name

1-nitropyrene
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InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
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InChI Key

ALRLPDGCPYIVHP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-]
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Molecular Formula

C16H9NO2
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DSSTOX Substance ID

DTXSID6020983
Record name 1-Nitropyrene
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Molecular Weight

247.25 g/mol
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Physical Description

Yellow solid; [HSDB] Gold solid; [MSDSonline]
Record name 1-Nitropyrene
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Solubility

Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C
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Vapor Pressure

0.00000006 [mmHg]
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Impurities

1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988).
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Product Name

1-Nitropyrene

Color/Form

Yellow needles or prisms from ethanol

CAS RN

5522-43-0, 63021-86-3
Record name 1-Nitropyrene
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Record name Pyrene, 1-nitro-
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Melting Point

155 °C
Record name 1-NITROPYRENE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods

Procedure details

A solution was prepared by dissolving 101 g of pyrene in 800 ml of glacial acetic acid. While heating this solution at 50° C. in water bath with stirring, a mixed solution of 42 ml of nitric acid (D=1.4) and 50 ml of glacial acetic acid was slowly added thereto dropwise. At the end of 30 minutes, the reacted mixture was filtered with suction. The precipitate was washed with a small quantity of glacial acetic acid and then thoroughly washed with water to obtain 115 g of yellow crystals (melting point: 150° C.). By recrystallizing these crystals in glacial acetic acid, crystals having a melting point in the range of 153°~154° C. were obtained. The result of elemental analysis of this product was as shown in the following table:
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,900
Citations
R Edenharder, X Tang - Food and Chemical Toxicology, 1997 - Elsevier
When 56 flavonoids, 32 coumarins, five naphthoquinones, 12 anthraquinones and five structurally-related compounds were tested for their antimutagenic potencies with respect to …
Number of citations: 169 www.sciencedirect.com
K Miet, K Le Menach, PM Flaud, H Budzinski… - Atmospheric …, 2009 - Elsevier
This work deals with the kinetic study of the reactions of ozone with pyrene, 1-hydroxypyrene and 1-nitropyrene, adsorbed on model particles. Experiments were performed at room …
Number of citations: 101 www.sciencedirect.com
T Shimada, S Takenaka, N Murayama… - Xenobiotica, 2016 - Taylor & Francis
The polycyclic hydrocarbons (PAHs), pyrene, 1-hydroxypyrene, 1-nitropyrene and 1-acetylpyrene, were found to induce Type I binding spectra with human cytochrome P450 (P450) …
Number of citations: 24 www.tandfonline.com
K Hayakawa, T Murahashi, M Butoh… - … science & technology, 1995 - ACS Publications
Several nitrated polycyclic aromatic hydrocarbons (NPAHs) have potent mutagenic activity. Among NPAHs, nitrated pyrenes such as 1, 3-dinitropyrene (1, 3-DNP), 1, 6-DNP, and 1, 8-…
Number of citations: 164 pubs.acs.org
K El-Bayoumy, SS Hecht, D Hoffmann - Cancer letters, 1982 - Elsevier
… A recent study demonstrated that 1-nitropyrene induced subcutaneous sarcomas upon injection in male F-344/DuCrj rats [lo]. In the present assay, 1-nitropyrene was inactive as a tumor …
Number of citations: 139 www.sciencedirect.com
K El-Bayoumy, SS Hecht - Cancer research, 1983 - AACR
… -acting mutagenicity of 1-nitropyrene toward S. typhimurium … the mam malian metabolism of 1-nitropyrene. As in the case of … major metabolites of 1-nitropyrene formed upon incubation …
Number of citations: 164 aacrjournals.org
H Andersson, E Piras, J Demma, B Hellman, E Brittebo - Toxicology, 2009 - Elsevier
… for the C-oxidative metabolism of 1-nitropyrene in human liver microsomal samples … in the metabolic activation of 1-nitropyrene in the HepG2 human hepatoblastoma cell line …
Number of citations: 111 www.sciencedirect.com
K Deng, TY Wong, Y Wang, EMK Leung… - Journal of agricultural …, 2015 - ACS Publications
Carcinogenic nitropolycyclic aromatic hydrocarbons (nitro-PAHs) are ubiquitous in the ambient environment. They are emitted predominantly from internal combustion engines and by …
Number of citations: 35 pubs.acs.org
R Arce, EF Pino, C Valle, J Agreda - The Journal of Physical …, 2008 - ACS Publications
… 1-Nitropyrene was recrystallized three times from methanol. In this process a noticeable … Purified 1-nitropyrene in methanol was excited at 355 nm (excitation slit, 5 nm/emission; slit, 10 …
Number of citations: 58 pubs.acs.org
DL Watt, CD Utzat, P Hilario… - Chemical research in …, 2007 - ACS Publications
The mutagenesis of the major DNA adduct N-(deoxyguanosin-8-yl)-1-aminopyrene (C8-AP-dG) formed by 1-nitropyrene was compared with the analogous C8-dG adducts of 2-…
Number of citations: 62 pubs.acs.org

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